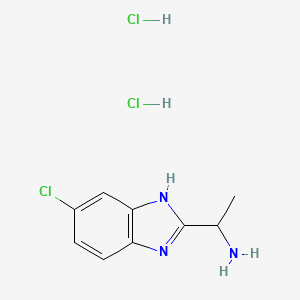

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Description

1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (molecular formula: C₉H₁₀ClN₃·2HCl) is a benzimidazole derivative featuring a chlorine substituent at the 5-position of the benzimidazole ring and an ethanamine side chain at the 2-position, protonated as a dihydrochloride salt. Key structural and physicochemical properties include:

- SMILES:

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N - InChIKey:

CJBPHHBATSLCHJ-UHFFFAOYSA-N - Predicted Collision Cross-Section (CCS): Ranges from 138.1 Ų ([M+H]⁺) to 151.6 Ų ([M+Na]⁺), indicating moderate polarity and size .

This compound is cataloged in chemical databases (e.g., PubChem CID 24252558) but lacks extensive literature on biological or pharmacological activity .

Properties

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3.2ClH/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9;;/h2-5H,11H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNGIADJNNIMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzodiazole core.

Chlorination: The benzodiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Amination: The chlorinated benzodiazole is reacted with ethanamine under basic conditions to form the ethanamine derivative.

Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and stringent quality control measures ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution Products: Depending on the nucleophile used, products like azido derivatives or thiol-substituted compounds.

Oxidation Products: N-oxides or other oxidized derivatives.

Reduction Products: Dechlorinated benzodiazole derivatives.

Scientific Research Applications

1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring’s ability to emit fluorescence.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with biological targets, such as enzymes or receptors. The benzodiazole ring can intercalate with DNA or interact with protein active sites, while the ethanamine group can form hydrogen bonds or ionic interactions, modulating the activity of the target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzimidazole Core

Methoxy-Substituted Analogs

- 1-(5-Methoxy-1H-1,3-Benzodiazol-2-yl)Ethan-1-Amine Dihydrochloride Molecular Formula: C₁₀H₁₅Cl₂N₃O . Key Difference: Methoxy (-OCH₃) group at the 5-position instead of chlorine.

1-(5-Methoxy-1H-1,3-Benzodiazol-2-yl)Methanamine Dihydrochloride

Halogen-Substituted Analogs

1-(5,6-Dichloro-1H-1,3-Benzodiazol-2-yl)Ethan-1-Amine Dihydrochloride

- 2-(6-Fluoro-1-Methyl-1H-1,3-Benzodiazol-2-yl)Ethan-1-Amine Dihydrochloride Molecular Formula: Not explicitly stated, but fluorine substituent and methyl group alter electronic and steric profiles . Impact: Fluorine’s electronegativity and small size could improve metabolic stability compared to chloro derivatives .

Nitro-Substituted Analog

- 3-(5-Nitro-1H-1,3-Benzodiazol-2-yl)Propan-1-Amine Dihydrochloride Molecular Formula: C₁₀H₁₄Cl₂N₄O₂ . Key Differences: Nitro (-NO₂) group at the 5-position and longer propanamine chain. Impact: Nitro groups strongly electron-withdrawing, likely reducing basicity and increasing reactivity in reduction reactions .

Side-Chain Modifications

- Ethanamine vs. Methanamine: Shorter chain may limit interactions with hydrophobic binding pockets . Propanamine: Longer chain increases molecular weight and steric hindrance, possibly affecting pharmacokinetics .

Discussion of Substituent Effects

- Electron-Withdrawing Groups (Cl, NO₂): Enhance stability and may improve binding to electron-deficient targets but reduce solubility .

- Halogen vs. Alkyl Chains : Fluorine’s small size and high electronegativity offer unique pharmacokinetic advantages over bulkier chloro groups .

Biological Activity

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, also known as AS-70611, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H12Cl2N3

- Molecular Weight : 268.57 g/mol

- CAS Number : 185949-58-0

- IUPAC Name : 1-(5-chloro-1H-benzimidazol-2-yl)ethanamine; dihydrochloride

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through its interaction with DNA and modulation of enzymatic activities. Notably, it has been shown to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and transcription.

Table 1: Inhibitory Activity Against Hu Topo I

This inhibition leads to cell cycle arrest in the G2/M phase, indicating that the compound effectively disrupts cancer cell proliferation by causing DNA damage that is difficult to repair.

The mechanism by which this compound exerts its effects involves:

- Topoisomerase Inhibition : By binding to Hu Topo I, the compound interferes with the enzyme's ability to relax supercoiled DNA, which is essential for replication and transcription.

- Cell Cycle Arrest : The resultant DNA damage leads to G2/M phase arrest in cancer cells, preventing their division and proliferation.

Case Studies

Several studies have demonstrated the efficacy of this compound in various cancer models:

-

Study on Antitumor Efficacy :

- A series of experiments conducted on a panel of 60 human cancer cell lines revealed that compounds similar to 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine exhibited potent growth inhibition.

- The most effective derivatives showed low GI50 values, indicating high potency against multiple cancer types .

-

In Vivo Studies :

- In animal models, treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to its ability to induce apoptosis in tumor cells through DNA damage.

Safety Profile

The safety profile of this compound has been evaluated in preliminary studies. It is classified under hazard statements indicating potential toxicity (H302-H335). Proper precautions are advised when handling this compound .

Q & A

Q. What methodologies are recommended for studying solubility and formulation?

- Answer:

- Shake-Flask Method: Measure equilibrium solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF).

- Nanosuspensions: Use wet milling (e.g., with Poloxamer 407) to enhance bioavailability.

- Solid Dispersion: Formulate with HPMCAS-LF to improve dissolution rates (tested via USP Apparatus II at 50 rpm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.